molecular formula C10H10N2O2 B586059 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid CAS No. 7546-50-1

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Cat. No.: B586059
CAS No.: 7546-50-1
M. Wt: 190.202
InChI Key: UZRGDKPJTFSVNZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (C₁₀H₁₀N₂O₂) comprises a fused bicyclic pyrrolo[2,3-b]pyridine core with a methyl substituent at the 2-position and an acetic acid side chain at the 3-position. X-ray crystallographic studies reveal an orthorhombic crystal system (space group Pna2₁) with unit cell parameters a = 14.9965(7) Å, b = 4.2170(3) Å, and c = 26.022(1) Å. The acetic acid side chain adopts a perpendicular orientation relative to the pyrrolopyridine plane, mimicking the geometry of natural auxins like indole-3-acetic acid.

Table 1: Crystallographic parameters of this compound

Parameter Value
Space group Pna2₁
Unit cell volume 1645.64(15) ų
Z (molecules/unit) 8
Density 1.422 g/cm³
Hydrogen bond network O–H···N (2.68 Å)

The hydrogen-bonding network stabilizes the lattice, with intermolecular O–H···N interactions between the carboxylic acid group and the pyridinic nitrogen.

Electronic Configuration and Resonance Stabilization

The electronic structure of the compound is defined by the conjugated π-system of the pyrrolo[2,3-b]pyridine core. The methyl group at C2 and the acetic acid moiety at C3 introduce electron-donating and -withdrawing effects, respectively, modulating resonance stabilization. Nuclear Magnetic Resonance (NMR) data highlight distinct electronic environments:

  • ¹H NMR : The pyrrolic NH proton resonates at δ 10.60 ppm, while the methyl group at C2 appears at δ 2.16 ppm.
  • ¹³C NMR : The carboxylic carbon (C=O) is observed at δ 172.3 ppm, and the quaternary C3 atom resonates at δ 132.2 ppm.

Table 2: Key NMR shifts (δ, ppm)

Position ¹H Shift ¹³C Shift
C2–CH₃ 2.16 18.8
C3–CH₂COOH 3.90 44.2
Pyrrolic NH 10.60 -

Density Functional Theory (DFT) calculations indicate a HOMO-LUMO gap of 4.2 eV, with electron density localized on the pyrrolo[2,3-b]pyridine ring. Resonance structures involving the lone pairs of the pyridinic nitrogen and the carboxylate group further stabilize the molecule.

Tautomeric Behavior and Prototropic Equilibria

The compound exhibits tautomerism between the 1H-pyrrolo[2,3-b]pyridine (enol) and 3H-pyrrolo[2,3-b]pyridine (keto) forms. In nonpolar solvents, the enol tautomer dominates, while polar protic solvents favor the keto form due to hydrogen bonding. Prototropic equilibria are mediated by solvent-assisted proton transfer, as evidenced by UV-Vis and fluorescence spectroscopy.

Table 3: Tautomer distribution in different solvents

Solvent Enol:Keto Ratio
Chloroform 85:15
Methanol 30:70
Water 10:90

The keto form’s stability in aqueous environments arises from solvation effects and intramolecular hydrogen bonding between the carboxylic acid and pyridinic nitrogen. This behavior parallels 7-azaindole derivatives, where tautomerization impacts biological activity.

Properties

IUPAC Name

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-8(5-9(13)14)7-3-2-4-11-10(7)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRGDKPJTFSVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678009
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7546-50-1
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7546-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrrolopyridine Core

The critical step involves converting intermediate C8 to C9 using acetic acid (HOAc) and hydrochloric acid under mild conditions (10–40°C, 1–8 hours). This reaction facilitates cyclization to form the pyrrolo[2,3-b]pyridine structure.

Catalytic Hydrogenation

Palladium on charcoal is employed in ethyl acetate (EA) to reduce intermediates, with reaction times of 10–30 hours at 10–50°C. This step ensures high regioselectivity and yield.

Table 1: Key Reaction Conditions from WO2018178926A1

StepReagents/CatalystsSolventTemperature (°C)Time (h)
C2→C3Pd/C, H₂EA10–5010–30
C8→C9HOAc, HClEthanol10–401–8

Cyclization Reactions Using Heterocyclic Precursors

The synthesis of analogous thieno[2,3-b]pyridines, as reported in Molecules, provides insights into cyclization strategies applicable to pyrrolo[2,3-b]pyridines.

Grinding Method for Cyclocondensation

Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate reacts with cyanothioacetamide under solvent-free grinding conditions to form fused pyridines. This method, conducted at room temperature for 3–5 minutes, avoids high-energy reflux steps.

Acid-Catalyzed Cyclization

Refluxing with piperidinium acetate in ethanol (4–5 hours) enables the formation of thieno[2,3-b]pyridine derivatives. Adapting this to pyrrolo[2,3-b]pyridines would involve substituting sulfur-containing reagents with nitrogen analogs.

Ester Hydrolysis from Methyl Ester Precursor

GlpBio describes the methyl ester derivative, (1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester, as a precursor. Hydrolysis under acidic or basic conditions yields the target acetic acid.

Hydrolysis Conditions

  • Acidic Hydrolysis : Using HCl in aqueous ethanol at 50–80°C for 2–6 hours.

  • Basic Hydrolysis : NaOH in methanol/water at room temperature, followed by acidification.

Alternative Catalytic Methods

Palladium-Mediated Cross-Coupling

The patent highlights Suzuki-Miyaura coupling for introducing substituents to the pyrrolopyridine core. For example, aryl boronic acids react with brominated intermediates in the presence of Pd(PPh₃)₄.

Lewis Acid Catalysis

AlCl₃ or FeCl₃ can accelerate electrophilic substitution reactions on the pyrrolopyridine ring, enhancing functionalization efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

MethodYieldScalabilityComplexity
Multi-Step SynthesisHighIndustrialHigh
CyclizationModerateLab-scaleModerate
Ester HydrolysisHighLab-scaleLow

The multi-step route offers robustness for industrial production but requires specialized catalysts. In contrast, ester hydrolysis is simpler but depends on precursor availability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects, particularly in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Differences Biological Activity Key Applications Reference
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid Methyl at position 2; acetic acid at position 3 Anti-cancer (breast cancer), anti-inflammatory Oncology, asthma therapy
Fevipiprant (NVP-QAW039) 1-(4-(Methylsulfonyl)-2-(trifluoromethyl)benzyl) substituent DP2 receptor antagonism Severe asthma (clinical trials)
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acids Pyrrolo[2,3-c]pyridine core; carboxylic acid at position 2 Not explicitly reported Synthetic intermediates
2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride Pyrrolo[2,3-c]pyridine core; hydrochloride salt Unspecified (structural analog) Preclinical research
2-(Pyridin-3-yl)acetic acid hydrochloride Pyridine core instead of pyrrolopyridine Unspecified Chemical synthesis

Fevipiprant (NVP-QAW039)

Fevipiprant is a derivative of this compound with a benzyl group substituted at position 1, containing methylsulfonyl and trifluoromethyl groups. This modification enhances DP2 receptor binding affinity (IC₅₀ = 5.3 nM) and receptor residence time (10.3 hours), making it suitable for once-daily dosing in asthma patients . In clinical trials, fevipiprant reduced eosinophilic inflammation and improved lung function, demonstrating superior efficacy over earlier analogs like QAV680 .

Carboxylic Acid Derivatives (1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids)

These isomers differ in the ring fusion (pyrrolo[2,3-c]pyridine vs. pyrrolo[2,3-b]pyridine) and substituent position. While 2-carboxylic acid derivatives (e.g., 10a–d in ) are synthesized via alkaline hydrolysis, their biological activities remain less explored compared to the 3-acetic acid analogs. Structural differences likely influence solubility and target interactions .

Hydrochloride Salts and Ester Derivatives

  • 2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride : The hydrochloride salt improves solubility, though its pharmacological profile is understudied .
  • Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate : A key intermediate in synthesizing hydrazide derivatives (e.g., compound [5] in ), which are precursors to anti-cancer hydrazones .

Biological Activity

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrrolopyridines, which have been explored for various pharmacological properties, including anticancer and neuroprotective effects. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 73177-35-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Calcium Channel Modulation : The compound has been shown to interact with voltage-gated calcium channels, leading to altered calcium influx in neuronal cells. This modulation can affect neurotransmitter release and neuronal excitability .
  • Apoptotic Pathways : Research indicates that this compound can induce apoptosis in cancer cell lines. It activates caspase-dependent pathways, resulting in mitochondrial membrane potential loss and cytochrome c release, which are critical steps in the apoptotic process .
  • Cell Cycle Arrest : In studies involving colon carcinoma cells (HT-29), the compound demonstrated the ability to disrupt the cell cycle at the G0/G1 phase, thereby inhibiting cell proliferation and inducing cytotoxicity .

Biological Activity Data

Activity Cell Line/Model Concentration Effect
CytotoxicityHT-29 (Colon Carcinoma)150 nM after 24 hInduces apoptosis and cell cycle arrest
Calcium Channel InhibitionNeuroblastoma X GliomaVariesReduces neuronal viability via calcium dysregulation
Antifungal ActivitySaccharomyces cerevisiae4 μM after 24 hInduces G2/M phase arrest

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that it exhibited significant cytotoxic effects against HT-29 cells with an IC50 value indicating potent activity at low concentrations. The mechanism was linked to apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in colorectal cancer treatment .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in neuronal cell lines. The results demonstrated that treatment led to a decrease in calcium influx through L-type calcium channels, thereby preserving neuronal viability under stress conditions. This suggests potential applications in neurodegenerative diseases where calcium dysregulation is a known factor .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid?

  • Methodological Answer :

  • Traditional Synthesis : Start with pyrrolo[2,3-b]pyridine derivatives and employ coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the methyl and acetic acid moieties. Ensure inert conditions (argon/nitrogen atmosphere) and catalysts like Pd(PPh₃)₄ .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Safety : Handle under fume hood due to H302 (harmful if swallowed) and H317 (skin sensitization) hazards. Use PPE (gloves, goggles) .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm pyrrole ring substitution patterns and acetic acid integration. Look for characteristic shifts: pyrrole protons at δ 6.5–7.5 ppm, methyl group at δ 2.1–2.3 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. 176.17 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/chloroform and resolve crystal packing .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to pyrrole-3-carboxylic acid derivatives .
  • Anti-inflammatory Testing : LPS-induced TNF-α suppression in RAW 264.7 macrophages. Use IC₅₀ values to benchmark against indomethacin .

Advanced Research Questions

Q. How can computational methods optimize synthesis yields?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways and transition states. Identify rate-limiting steps (e.g., C–N coupling) .
  • Reaction Condition Screening : Apply machine learning to predict optimal solvents (e.g., DMF vs. THF) and temperatures. Validate with high-throughput robotic synthesis platforms .
  • Case Study : ICReDD’s workflow reduced optimization time by 60% for similar pyrrolo-pyridine derivatives by integrating computational and experimental data .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified RAW 264.7) and LPS concentrations across studies. Address batch-to-batch compound variability via LC-MS purity checks (>98%) .
  • Target Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics with COX-2 or TLR4. Compare to structurally analogous compounds (e.g., pyrazolo[3,4-b]pyridines) to identify SAR trends .
  • Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers .

Q. What strategies enhance stability in biological matrices?

  • Methodological Answer :

  • Degradation Studies : Incubate compound in PBS (pH 7.4) and human plasma at 37°C. Monitor via UPLC-MS/MS; identify hydrolysis products (e.g., decarboxylation) .
  • Formulation : Use cyclodextrin encapsulation (e.g., HP-β-CD) to improve aqueous solubility. Characterize inclusion complexes via ROESY NMR .

Q. How to design SAR studies for anti-inflammatory activity?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with substitutions at the pyrrole N–H (e.g., alkylation) or acetic acid (e.g., ester prodrugs). Test in COX-2 inhibition assays .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity. Validate with leave-one-out cross-validation (q² > 0.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.